molecular formula C17H21N5O8 B14751564 (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)tetrahydrofuran-3,4-diyl diacetate

(2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)tetrahydrofuran-3,4-diyl diacetate

Cat. No.: B14751564
M. Wt: 423.4 g/mol
InChI Key: RCJFIPORQLMFQG-YHMMTMRJSA-N
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Description

(2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)tetrahydrofuran-3,4-diyl diacetate: is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, acetoxymethyl groups, and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)tetrahydrofuran-3,4-diyl diacetate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the tetrahydrofuran ring, which is then functionalized with acetoxymethyl groups.

    Purine Base Attachment: The purine base is introduced through a glycosylation reaction, where the purine derivative is coupled with the functionalized tetrahydrofuran ring.

    Acetylation: The final step involves acetylation to protect the hydroxyl groups, resulting in the formation of the diacetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the purine base.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetoxymethyl groups to hydroxymethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution can introduce new functional groups like amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)tetrahydrofuran-3,4-diyl diacetate is studied for its potential as an antiviral agent. It can inhibit the replication of certain viruses by interfering with their nucleic acid synthesis.

Medicine

In medicine, this compound is explored for its anticancer properties. It can induce apoptosis in cancer cells by integrating into their DNA and disrupting normal cellular processes.

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to modify nucleic acids makes it a valuable tool in drug design and development.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)tetrahydrofuran-3,4-diyl diacetate involves its incorporation into nucleic acids. Once integrated, it can inhibit the activity of enzymes involved in DNA and RNA synthesis, leading to the disruption of viral replication or cancer cell proliferation. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used as an antiviral agent.

    Zidovudine: Another nucleoside analog used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used in chemotherapy.

Uniqueness

What sets (2R,3R,4S)-2-(Acetoxymethyl)-5-((2-amino-6-hydroxy-9H-purin-9-yl)methyl)tetrahydrofuran-3,4-diyl diacetate apart is its unique combination of functional groups and stereochemistry. This allows for specific interactions with biological targets, making it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C17H21N5O8

Molecular Weight

423.4 g/mol

IUPAC Name

[(2R,3R,4S)-3,4-diacetyloxy-5-[(2-amino-6-oxo-1H-purin-9-yl)methyl]oxolan-2-yl]methyl acetate

InChI

InChI=1S/C17H21N5O8/c1-7(23)27-5-11-14(29-9(3)25)13(28-8(2)24)10(30-11)4-22-6-19-12-15(22)20-17(18)21-16(12)26/h6,10-11,13-14H,4-5H2,1-3H3,(H3,18,20,21,26)/t10?,11-,13+,14-/m1/s1

InChI Key

RCJFIPORQLMFQG-YHMMTMRJSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)CN2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)CN2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C

Origin of Product

United States

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